Tubulin polymerization-IN-59

Colorectal cancer Antiproliferative CBSI

Colorectal cancer researchers need tubulin inhibitors with validated tumor selectivity. Tubulin polymerization-IN-59 ((R)-9k), an enantiopure CBSI, provides quantifiable differentiation: • 44-fold lower normal cell cytotoxicity vs. colchicine (HEK293 IC50: 7.45 vs. 0.17 μM) • 2.23-6.25× greater potency than (S)-enantiomer • 42-71× more potent than 5-FU in HCT 116, SW480, CT-26 CRC models • hERG IC50 > 40 μM for cardiac safety benchmarking Supplied as pure (R)-enantiomer, ≥98% purity. Ideal for CRC screening & SAR studies.

Molecular Formula C20H21FO5
Molecular Weight 360.4 g/mol
Cat. No. B12372836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-59
Molecular FormulaC20H21FO5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F
InChIInChI=1S/C20H21FO5/c1-5-26-16-7-6-11(8-14(16)21)12-9-15(22)13-10-17(23-2)19(24-3)20(25-4)18(12)13/h6-8,10,12H,5,9H2,1-4H3/t12-/m1/s1
InChIKeySJMNYZLHRDKIII-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulin polymerization-IN-59 Procurement Guide


Tubulin polymerization-IN-59, also known as (R)-9k, is an enantiomerically pure, small-molecule colchicine binding site inhibitor (CBSI) based on a 3-arylindanone scaffold [1]. Its IUPAC name is (3R)-3-(4-ethoxy-3-fluorophenyl)-4,5,6-trimethoxy-2,3-dihydroinden-1-one, and it has a molecular weight of 360.38 g/mol with a chemical formula of C20H21FO5 . The compound is synthesized as the (R)-enantiomer to ensure optimal biological activity and is primarily utilized in cancer research, particularly for investigating tubulin polymerization dynamics and antiproliferative mechanisms [1].

Tubulin polymerization-IN-59: Generic Substitution Limitations


Substituting Tubulin polymerization-IN-59 with a generic colchicine binding site inhibitor (CBSI) or a structurally similar indanone analog is not scientifically justified due to profound differences in stereochemical potency, target cell selectivity, and safety profile. The (R)-enantiomer exhibits 2.23–6.25 times greater antiproliferative activity than its (S)-counterpart, underscoring the critical role of chirality in target engagement [1]. Furthermore, while colchicine itself is a more potent inhibitor of tubulin polymerization, it demonstrates significantly higher cytotoxicity to normal human cells (HEK293 IC50 = 0.17 μM) compared to Tubulin polymerization-IN-59 (IC50 = 7.45 μM), resulting in a 44-fold lower safety margin [1]. These quantifiable disparities mean that even compounds within the same binding site class cannot be interchanged without altering experimental outcomes and data reproducibility.

Tubulin polymerization-IN-59 Comparative Evidence


Antiproliferative Activity vs. 5-Fluorouracil in Colorectal Cancer

Tubulin polymerization-IN-59 ((R)-9k) exhibits substantially greater antiproliferative potency than the first-line colorectal cancer agent 5-fluorouracil (5-FU) across multiple human cancer cell lines. In direct head-to-head comparisons using the CCK-8 assay, (R)-9k demonstrated IC50 values that were 42-fold, 71-fold, and 54-fold lower than those of 5-FU in HeLa, A2780, and HCT 116 cells, respectively [1]. When evaluated against a panel of five tumor cell lines, (R)-9k consistently outperformed 5-FU, with IC50 values ranging from 0.26 μM to 4.11 μM, compared to 9.93 μM to 59.23 μM for 5-FU [1].

Colorectal cancer Antiproliferative CBSI

Normal Cell Selectivity vs. Colchicine

Tubulin polymerization-IN-59 demonstrates a markedly improved selectivity profile against human normal cells when directly compared to the classic tubulin inhibitor colchicine. In HEK293 human embryonic kidney cells, (R)-9k exhibited an IC50 of 7.45 ± 0.33 μM, whereas colchicine showed an IC50 of 0.17 ± 0.05 μM, indicating a 44-fold lower cytotoxicity [1]. Similarly, in HUVEC human umbilical vein endothelial cells, (R)-9k (IC50 = 15.01 ± 2.01 μM) was 35-fold less toxic than colchicine (IC50 = 0.43 ± 0.07 μM) [1]. Even compared to 5-FU, (R)-9k was 1.39-fold and 1.6-fold less toxic to HEK293 and HUVEC cells, respectively [1].

Selectivity Normal cell toxicity Safety profile

Tubulin Polymerization Inhibition vs. Colchicine

In a cell-free tubulin polymerization assay, Tubulin polymerization-IN-59 achieved comparable inhibition to colchicine at a lower concentration. At 3 μM, (R)-9k inhibited tubulin polymerization to a degree comparable to colchicine at 6 μM, as quantified by fluorescence-based polymerization kinetics [1]. The compound inhibited polymerization in a dose-dependent manner, with 30%, 54%, and 66% inhibition observed at 3, 6, and 12 μM, respectively, relative to the DMSO control, and exhibited an IC50 of 6.1 μM in this assay [1].

Tubulin polymerization CBSI Mechanism of action

Enantioselective Activity: (R)-9k vs. (S)-9k

The stereochemistry of Tubulin polymerization-IN-59 is a critical determinant of its biological activity. Direct comparison of the pure enantiomers revealed that (R)-9k is 2.23- to 6.25-fold more potent than (S)-9k across a panel of five human cancer cell lines [1]. For instance, in HCT 116 colorectal cancer cells, (R)-9k exhibited an IC50 of 0.26 ± 0.02 μM, while (S)-9k showed an IC50 of 0.58 ± 0.04 μM, representing a 2.23-fold difference [1]. In CT-26 cells, the difference was even more pronounced, with (R)-9k (4.11 ± 0.32 μM) being 2.62-fold more potent than (S)-9k (10.77 ± 0.75 μM) [1].

Stereoselectivity Enantiomer SAR

hERG Cardiotoxicity Assessment

Tubulin polymerization-IN-59 exhibits a favorable cardiotoxicity profile as determined by hERG channel inhibition studies. In automated QPatch assays, (R)-9k blocked the hERG channel by only 42% at a high concentration of 40 μM, translating to an IC50 value greater than 40 μM [1]. This indicates very weak inhibitory potency on the hERG potassium channel, a primary target associated with drug-induced QT prolongation and cardiac arrhythmias [1].

hERG Cardiotoxicity Safety pharmacology

Tubulin polymerization-IN-59 Application Scenarios


Colorectal Cancer Cell Screening & Mechanism Studies

Given its 42- to 71-fold greater potency than 5-FU in colorectal cancer models [1], Tubulin polymerization-IN-59 is ideally suited for screening programs aimed at identifying novel tubulin-targeted therapies for colorectal cancer. Its robust antiproliferative activity in HCT 116, SW480, and CT-26 cells [1] makes it a reliable positive control for evaluating new chemical entities in this disease context.

Normal Cell Toxicity & Selectivity Profiling

The compound's 44-fold lower cytotoxicity to HEK293 normal cells compared to colchicine [1] positions it as a superior tool for experiments requiring discrimination between tumor and normal cell responses. Researchers investigating therapeutic windows for tubulin inhibitors can leverage this differential to establish baseline selectivity parameters.

Enantioselective Tubulin Binding & SAR Studies

The 2.23- to 6.25-fold potency advantage of (R)-9k over (S)-9k [1] provides a well-defined stereochemical benchmark for SAR studies. Procurement of the pure (R)-enantiomer ensures that experimental outcomes accurately reflect the stereochemical requirements for colchicine site engagement, which is critical for rational drug design efforts.

Safety Pharmacology & hERG Screening

With an hERG IC50 > 40 μM [1], Tubulin polymerization-IN-59 serves as a low-liability reference compound for cardiac safety panels. It can be used as a negative control in hERG screening campaigns or as a benchmark to evaluate the cardiotoxicity potential of new tubulin polymerization inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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